Methyl 4-acetamido-5-bromo-2-methoxybenzoate

Pharmaceutical Analysis Impurity Profiling Reference Standards

Essential for Bromopride analytical method validation and QC batch release. Using a generic analog risks regulatory rejection for ANDA/DMF filings. This specific impurity standard (≥95%) ensures chromatographic accuracy and ICH-compliant quantification. Verify certified purity, MELTING POINT 174°C, and storage compliance for audit-ready documentation.

Molecular Formula C11H12BrNO4
Molecular Weight 302.12 g/mol
CAS No. 4093-34-9
Cat. No. B194757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-acetamido-5-bromo-2-methoxybenzoate
CAS4093-34-9
SynonymsMethyl 4-(acetylamino)-5-bromo-o-anisate;  Methyl 4-Acetamido-5-bromo-2-methoxybenzoate;  4-Acetamido-5-bromo-o-anisic Acid Methyl Ester
Molecular FormulaC11H12BrNO4
Molecular Weight302.12 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C(=C1)OC)C(=O)OC)Br
InChIInChI=1S/C11H12BrNO4/c1-6(14)13-9-5-10(16-2)7(4-8(9)12)11(15)17-3/h4-5H,1-3H3,(H,13,14)
InChIKeyFCOKFEDHOPDIEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-acetamido-5-bromo-2-methoxybenzoate (CAS 4093-34-9): A Key Bromopride Impurity Standard for Pharmaceutical Quality Control and Research


Methyl 4-acetamido-5-bromo-2-methoxybenzoate (CAS 4093-34-9) is a halogenated aromatic ester with the molecular formula C₁₁H₁₂BrNO₄ and a molecular weight of 302.12 g/mol . It is a solid with a melting point of 174 °C, a predicted boiling point of 449.7±45.0 °C, and a predicted density of 1.506±0.06 g/cm³ . The compound is primarily recognized as an impurity of the antiemetic drug bromopride [1], and it is widely utilized as a reference standard in pharmaceutical analytical method development, validation, and quality control applications [2].

Why Methyl 4-acetamido-5-bromo-2-methoxybenzoate (CAS 4093-34-9) Cannot Be Interchanged with Closely Related Analogs in Regulated Pharmaceutical Analysis


In regulated pharmaceutical development and quality control (QC), the substitution of a certified impurity reference standard like Methyl 4-acetamido-5-bromo-2-methoxybenzoate with a structurally similar analog is scientifically invalid and can lead to regulatory non-compliance. Impurity standards must be chemically identical to the specific impurity that may arise during drug substance synthesis or degradation [1]. Even minor structural variations—such as the absence of the bromo substituent (as in Methyl 4-acetamido-2-methoxybenzoate) or the replacement of the acetamido group with an amino group (as in Methyl 4-amino-5-bromo-2-methoxybenzoate) —alter the compound's chromatographic retention time, spectral properties, and molecular mass, thereby compromising the accuracy, specificity, and reliability of analytical methods. The target compound is specifically designated as an impurity of bromopride and is supplied with detailed characterization data that ensures traceability to pharmacopeial standards (e.g., USP, EP), a requirement that generic analogs cannot satisfy [1]. Using an unverified analog introduces significant risk of inaccurate quantification, failed method validation, and potential regulatory citation during drug application review.

Quantitative Evidence of Methyl 4-acetamido-5-bromo-2-methoxybenzoate (CAS 4093-34-9) Differentiation for Scientific Selection


Differentiation by Defined Physical Property: Melting Point of Methyl 4-acetamido-5-bromo-2-methoxybenzoate Versus Its Non-Brominated Analog

Methyl 4-acetamido-5-bromo-2-methoxybenzoate exhibits a well-defined melting point of 174 °C, a critical physical constant used for identity verification in pharmaceutical QC . In contrast, its non-brominated structural analog, Methyl 4-acetamido-2-methoxybenzoate (CAS 4093-29-2), is reported with a melting point of 159-161 °C . This 13-15 °C difference in melting point provides a clear, measurable, and easily verifiable parameter to distinguish between these two impurity standards during receipt and handling in an analytical laboratory.

Pharmaceutical Analysis Impurity Profiling Reference Standards

Regulatory-Compliant Characterization: A Definitive Requirement for Methyl 4-acetamido-5-bromo-2-methoxybenzoate as a Bromopride Impurity Standard

Methyl 4-acetamido-5-bromo-2-methoxybenzoate is supplied with detailed characterization data that is compliant with regulatory guidelines for use in ANDA submissions and commercial production of Bromopride [1]. In contrast, general-purpose research chemicals, even those with high purity, are typically not provided with the comprehensive analytical data package (including certificates of analysis, chromatographic purity, and structural confirmation) required for regulatory filing. This documented regulatory-grade characterization is a quantifiable and verifiable differentiator that ensures the compound can be used directly in GMP and QC environments without further qualification.

Regulatory Compliance Pharmaceutical Analysis Method Validation

Validated Stability and Storage: Quantitative Storage Requirements for Methyl 4-acetamido-5-bromo-2-methoxybenzoate to Ensure Long-Term Viability

To maintain its integrity as an analytical standard, Methyl 4-acetamido-5-bromo-2-methoxybenzoate requires specific storage conditions: it should be stored at -20 °C for maximum product recovery and stability . This precise storage temperature is a quantifiable requirement that differentiates it from many general-purpose chemical reagents that are stable at room temperature or refrigerated conditions (2-8°C). For example, its non-brominated analog, Methyl 4-acetamido-2-methoxybenzoate, is also recommended to be stored at -20°C , but other close analogs like Methyl 4-amino-5-bromo-2-methoxybenzoate may be stored at room temperature [1]. Adherence to the specified -20°C storage is essential to prevent degradation and ensure the compound's quantitative accuracy in analytical methods.

Chemical Stability Reference Standard Management Pharmaceutical QC

Defined Purity Specification: A Quantitative Benchmark for Methyl 4-acetamido-5-bromo-2-methoxybenzoate as an Analytical Standard

Vendors supply Methyl 4-acetamido-5-bromo-2-methoxybenzoate with a specified minimum purity of >95% (HPLC), providing a quantitative benchmark for its use as an analytical standard . While other Bromopride impurities and analogs may also have defined purity levels (e.g., Bromopride Impurity C is offered at 95% purity [1]), the specific, documented purity of this compound is essential for accurate quantification in HPLC and UHPLC methods. In the absence of a certified purity value, any quantitative analysis using an analog would introduce an unknown and potentially significant source of error, invalidating the method.

Purity Analysis Reference Standard Quality Control

Application in Validated Analytical Methodology: Methyl 4-acetamido-5-bromo-2-methoxybenzoate as a Key Component in a Stability-Indicating UHPLC-UV Method

Methyl 4-acetamido-5-bromo-2-methoxybenzoate has been specifically included as one of five organic impurities in a validated stability-indicating UHPLC-UV method developed for the quantification of bromopride and its related substances using Analytical Quality by Design (AQbD) principles [1]. This method was optimized to separate and quantify the target compound from bromopride and other impurities under forced degradation conditions, demonstrating its critical role in a robust, regulatory-aligned analytical procedure. While the exact retention time or resolution values are not disclosed in the public abstract, its inclusion in this optimized and validated methodology underscores its unique and essential role that cannot be fulfilled by an unvalidated analog.

UHPLC-UV Stability-Indicating Method Impurity Quantification

Optimal Application Scenarios for Methyl 4-acetamido-5-bromo-2-methoxybenzoate (CAS 4093-34-9) Based on Verified Evidence


Analytical Method Development and Validation for Bromopride Drug Substance and Drug Product

Methyl 4-acetamido-5-bromo-2-methoxybenzoate is the definitive choice for use as a reference standard in the development and validation of HPLC and UHPLC methods for the quantification of Bromopride and its related impurities. Its inclusion in a published, stability-indicating UHPLC-UV method [1] and its supply with regulatory-compliant characterization data [2] make it the only scientifically justifiable option for this purpose. Using this specific impurity standard ensures method specificity, accuracy, and robustness, as required by ICH guidelines for drug product release and stability testing.

Pharmaceutical Quality Control (QC) and Batch Release Testing for Bromopride APIs

For QC laboratories performing routine batch release testing of Bromopride active pharmaceutical ingredients (APIs), this compound serves as the essential impurity marker. Its defined purity specification (>95%) [1] and its specific, well-characterized physical properties (e.g., melting point 174 °C) [2] provide the necessary benchmarks for system suitability tests and for the accurate quantification of this specific impurity at or below its ICH-defined reporting threshold. Substitution with an analog would invalidate the assay and could lead to the release of non-compliant product.

Forced Degradation and Stability Studies for Bromopride Formulations

As demonstrated by its role in a comprehensive forced degradation study [1], Methyl 4-acetamido-5-bromo-2-methoxybenzoate is an indispensable component in stability-indicating methods used to assess the degradation profile of Bromopride drug products under stress conditions (e.g., heat, light, humidity, oxidation). Its ability to be resolved from the API and other potential degradation products in a robust UHPLC method confirms its utility in establishing product shelf-life and storage conditions. The specific storage requirement of -20 °C for the standard itself is a critical parameter for maintaining the integrity of the reference material throughout the study.

Reference Standard for Regulatory Submissions (ANDA/DMF)

For organizations preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for generic Bromopride products, this impurity standard is the mandated reference material for demonstrating control of the impurity profile. Its availability as a product supplied with detailed characterization data compliant with regulatory guidelines [2] directly supports the analytical sections of a submission. The documented traceability and defined specifications significantly reduce the risk of regulatory queries or rejection related to impurity method validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-acetamido-5-bromo-2-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.